N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide
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Overview
Description
N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide is an organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its chiral centers, which contribute to its specific three-dimensional structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide typically involves the reaction of a chiral precursor with formamide under controlled conditions. One common method involves the use of (1R,2R)-2-hydroxy-1-methyl-2-phenylethylamine as the starting material, which is then reacted with formamide in the presence of a suitable catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic acid tert-butyl ester
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
Uniqueness
N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11+/m1/s1 |
InChI Key |
RPFBXDFMFZGQFB-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O |
Origin of Product |
United States |
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